3-Amino-6-(3,4-difluorophenyl)pyridine
Description
3-Amino-6-(3,4-difluorophenyl)pyridine is a fluorinated pyridine derivative with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.20 g/mol (CAS: 1225914-71-5) . The compound features a pyridine core substituted with an amino group at position 3 and a 3,4-difluorophenyl group at position 4. The fluorine atoms at the 3- and 4-positions of the phenyl ring enhance electronegativity and metabolic stability, making the compound a promising candidate for drug discovery .
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-7(5-10(9)13)11-4-2-8(14)6-15-11/h1-6H,14H2 |
InChI Key |
WBZFNMHQJAYCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)N)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(3,4-difluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2,6-dichloropyridine.
Nucleophilic Aromatic Substitution: The 3,4-difluoroaniline undergoes nucleophilic aromatic substitution with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired 3-Amino-6-(3,4-difluorophenyl)pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3,4-difluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Research indicates that 3-amino-6-(3,4-difluorophenyl)pyridine exhibits notable biological activities:
- Antimicrobial Activity : Studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Investigations into its interaction with specific molecular targets indicate that it may modulate enzyme activity and receptor functions associated with cancer progression.
- Neuroprotective Effects : Some studies have explored its potential in treating neurodegenerative diseases by targeting neurogenic inflammation pathways .
Pharmaceutical Applications
The unique properties of 3-amino-6-(3,4-difluorophenyl)pyridine make it a valuable building block in drug development:
- Drug Design : It serves as a scaffold for synthesizing novel therapeutic agents targeting various diseases such as cancer and infections. Its ability to modulate biological pathways enhances its utility in medicinal chemistry .
Case Studies
-
Antimicrobial Development :
- A study demonstrated that derivatives of 3-amino-6-(3,4-difluorophenyl)pyridine showed significant inhibition against Gram-positive bacteria. This finding supports its potential as a lead compound for developing new antibiotics.
-
Cancer Research :
- Research on the compound's interaction with cancer cell lines revealed that it can induce apoptosis in malignant cells through specific signaling pathways. This positions it as a promising candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-Amino-6-(3,4-difluorophenyl)pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Varying Fluorine Substitution
The position and number of fluorine atoms on the phenyl ring critically influence biological activity. Key comparisons include:
Key Observations :
- 3,4-Difluorophenyl vs. 2,5-Difluorophenyl : The 3,4-difluoro substitution (as in the target compound) retains potency (IC₅₀ = 0.21 μM), whereas 2,5-difluoro substitution reduces activity, likely due to steric hindrance or misalignment with target binding pockets .
- Chloro-Fluoro Hybrids : Replacing fluorine with chlorine at position 2 (e.g., 2-chloro-3-fluorophenyl) retains moderate potency (IC₅₀ = 0.31 μM) but may increase molecular weight and reduce bioavailability .
Heterocyclic Analogues
Replacing the phenyl ring with heterocycles alters both activity and synthesis:
| Compound Name | Substituent | IC₅₀ (μM) | Synthesis Yield | Reference |
|---|---|---|---|---|
| 3-Amino-6-(3-thienyl)-isothiazolo[4,3-b]pyridine | 3-thienyl | N/A | 69% | |
| 3-Amino-6-(3-pyridyl)-isothiazolo[4,3-b]pyridine | 3-pyridyl | N/A | 75% |
Key Observations :
- Isothiazolo[4,3-b]pyridine Core : Unlike the pyridine core in the target compound, the isothiazolo[4,3-b]pyridine scaffold introduces additional sulfur-based interactions but may complicate pharmacokinetics .
Binding Interactions and Thermodynamics
The 3,4-difluorophenyl group in 3-Amino-6-(3,4-difluorophenyl)pyridine forms critical hydrogen bonds with Asp211 and Lys100 in target proteins, while the pyridine ring interacts with Leu150 . In contrast, analogues like HA25 (a difluorophenyl derivative) show similar interactions but differ in hydrophobic contacts with Phe211, highlighting the specificity of 3,4-difluoro substitution .
Biological Activity
3-Amino-6-(3,4-difluorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of 3-amino-6-(3,4-difluorophenyl)pyridine can be represented as follows:
This compound features a pyridine ring substituted with an amino group and a difluorophenyl moiety, contributing to its unique biological properties.
Antibacterial Activity
Research indicates that 3-amino-6-(3,4-difluorophenyl)pyridine exhibits notable antibacterial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
In comparison to standard antibiotics like ceftriaxone, 3-amino-6-(3,4-difluorophenyl)pyridine showed comparable inhibition zones, indicating its potential as an alternative antibacterial agent .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have revealed that it induces apoptosis in various cancer cell lines. The following table summarizes the findings on its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.29 | Induction of apoptosis |
| A549 (Lung Cancer) | 1.26 | Cell cycle arrest in S phase |
| HeLa (Cervical Cancer) | 2.96 | LDH enzyme activity increase indicating cell death |
The mechanism of action involves the activation of apoptotic pathways and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its antibacterial and anticancer activities, 3-amino-6-(3,4-difluorophenyl)pyridine has shown anti-inflammatory properties. It significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
| Cytokine | Inhibition (%) |
|---|---|
| IL-6 | 89% |
| TNF-α | 78% |
These results suggest that the compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound. It has been found to exhibit protective effects against neurodegenerative processes associated with diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.
Case Studies and Clinical Relevance
Several case studies highlight the efficacy of 3-amino-6-(3,4-difluorophenyl)pyridine in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Bacterial Infection Model : In vivo studies demonstrated that administration of the compound reduced bacterial load in infected mice models significantly compared to controls.
These findings underscore the potential applications of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
